2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)
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Overview
Description
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-) is a complex organic compound with a unique structure that includes a benzothiazolium core, an azo linkage, and a tetrachlorozincate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol typically involves a multi-step process:
Formation of the Benzothiazolium Core: The benzothiazolium core can be synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Azo Coupling: The azo linkage is introduced by diazotization of an aromatic amine followed by coupling with the benzothiazolium compound.
Ethylation and Hydroxylation: The ethyl and hydroxyl groups are introduced through alkylation and subsequent hydroxylation reactions.
Complexation with Zinc: The final step involves the complexation of the organic molecule with zinc chloride to form the tetrachlorozincate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo linkage can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol involves its interaction with molecular targets through its functional groups. The benzothiazolium core and azo linkage can interact with various biomolecules, leading to changes in their structure and function. The compound’s ability to form complexes with metal ions, such as zinc, also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol: Similar in structure but without the tetrachlorozincate counterion.
4-ethyl-2-methoxyphenol: Shares the methoxy and ethyl groups but lacks the benzothiazolium core and azo linkage.
bis[2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium]tetrachlorozincate(2-): A closely related compound with similar functional groups.
Uniqueness
The presence of the tetrachlorozincate counterion in 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol imparts unique properties, such as enhanced stability and specific interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
69852-41-1 |
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Molecular Formula |
C38H46Cl4N8O4S2Zn |
Molecular Weight |
950.1 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H23N4O2S.4ClH.Zn/c2*1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;;;;;/h2*5-10,13,24H,4,11-12H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
MXSVKPJDYZMMNO-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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